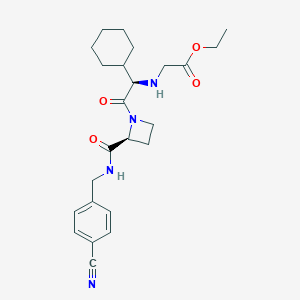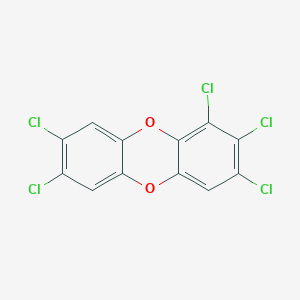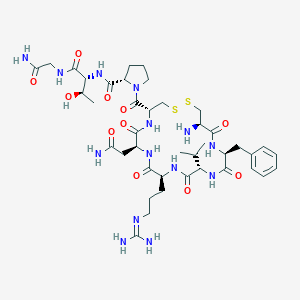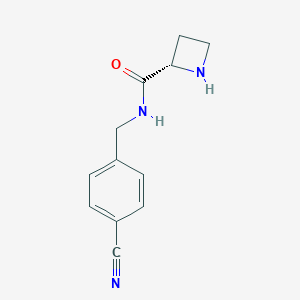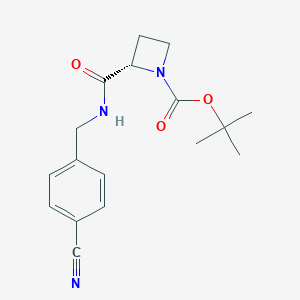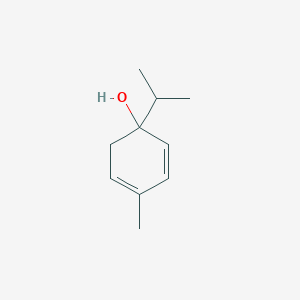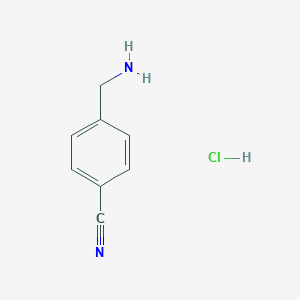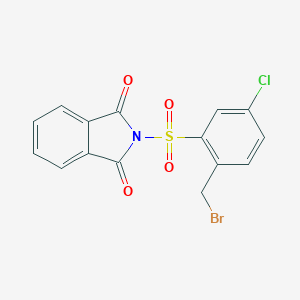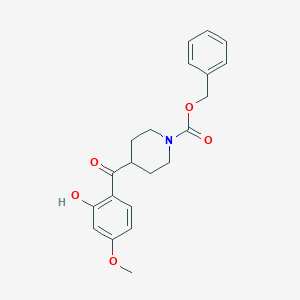
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone
概要
説明
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone is a synthetic organic compound with the molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone has a wide range of scientific research applications, including:
Chemistry: Used as a reactant for the synthesis of various piperidine derivatives, molecular rods, and cyclic prodrugs.
Biology: Investigated for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
作用機序
The mechanism of action of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the benzyl-piperidine group, which provides strong binding affinity to the catalytic site of the enzyme .
類似化合物との比較
Similar Compounds
1-Benzyl-4-hydroxypiperidine: Shares the piperidine core structure and is used in similar applications.
1-Benzyl-4-piperidone: Another piperidine derivative with applications in medicinal chemistry.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Used as a reactant for the synthesis of various bioactive compounds.
Uniqueness
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes and its potential as an antimicrobial agent set it apart from other similar compounds .
特性
IUPAC Name |
benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-17-7-8-18(19(23)13-17)20(24)16-9-11-22(12-10-16)21(25)27-14-15-5-3-2-4-6-15/h2-8,13,16,23H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBULKWPSVGWMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517441 | |
| Record name | Benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-91-4 | |
| Record name | Benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
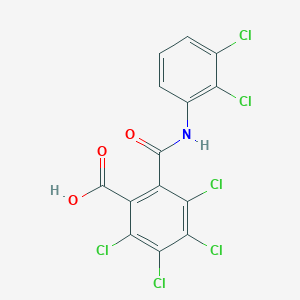
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
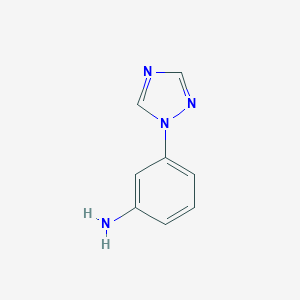
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
